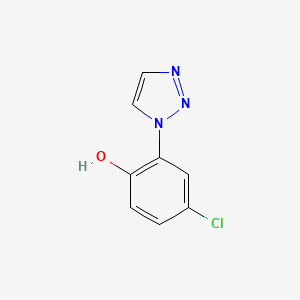![molecular formula C13H12ClNO2 B2360514 [5-Amino-2-(4-chlorophenoxy)phenyl]methanol CAS No. 924869-26-1](/img/structure/B2360514.png)
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol is a chemical compound with the molecular formula C13H12ClNO2. It is used primarily in proteomics research and has applications in various scientific fields .
Preparation Methods
The synthesis of [5-Amino-2-(4-chlorophenoxy)phenyl]methanol involves several steps. One common method includes the reaction of 4-chlorophenol with 2-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group and subsequent conversion to the methanol derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis .
Chemical Reactions Analysis
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
[5-Amino-2-(4-chlorophenoxy)phenyl]methanol is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In proteomics research to study protein interactions.
Industry: Used in the production of various chemical intermediates
Mechanism of Action
The mechanism of action of [5-Amino-2-(4-chlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function .
Comparison with Similar Compounds
Similar compounds to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol include:
2-Amino-5-chlorophenylmethanol: Similar structure but different substitution pattern.
[5-Amino-2-(4-bromophenoxy)phenyl]methanol: Bromine instead of chlorine, affecting reactivity and properties.
[5-Amino-2-(4-fluorophenoxy)phenyl]methanol: Fluorine substitution, leading to different chemical behavior. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[5-amino-2-(4-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAABHZMCGNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B2360436.png)

amine dihydrochloride](/img/structure/B2360440.png)


![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)




![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)
